

Molecular weight and formula of Clocapramine dihydrochloride hydrate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Clocapramine dihydrochloride hydrate*

Cat. No.: *B10799798*

[Get Quote](#)

An In-depth Technical Guide to Clocapramine Dihydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocapramine, an atypical antipsychotic developed in Japan, has demonstrated a unique pharmacological profile with therapeutic applications in the management of schizophrenia. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental data for **Clocapramine dihydrochloride hydrate**. Detailed summaries of its interaction with key neurotransmitter receptors, specifically the dopamine D2 and serotonin 5-HT_{2A} receptors, are presented. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of novel antipsychotic agents.

Physicochemical Properties

Clocapramine dihydrochloride hydrate is the hydrated salt form of Clocapramine, an iminostilbene derivative. Its fundamental chemical and physical properties are summarized below.

Property	Data	Reference
Chemical Formula	C ₂₈ H ₄₁ Cl ₃ N ₄ O ₂	[1][2][3]
Molecular Weight	572.01 g/mol	[1][4][5]
CAS Number	60789-62-0	[1][5]
Appearance	Solid	
Synonyms	3-Chlorocarpipramine dihydrochloride hydrate, Clofekton	[5]

Mechanism of Action

Clocapramine functions as an antagonist at multiple neurotransmitter receptors, with its primary antipsychotic effects attributed to its activity at dopamine D2 and serotonin 5-HT2A receptors. [1] It also exhibits antagonism at α 1-adrenergic and α 2-adrenergic receptors. [5] The affinity of Clocapramine for the 5-HT2A receptor is greater than its affinity for the D2 receptor, a characteristic feature of many atypical antipsychotics that is believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics. [5]

Dopamine D2 Receptor Antagonism

Excessive dopaminergic activity in the mesolimbic pathway of the brain is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.

Clocapramine acts as an antagonist at D2 receptors, blocking the binding of dopamine and thereby reducing dopaminergic neurotransmission. [1] This action is a cornerstone of its antipsychotic efficacy.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of 5-HT2A receptors is a key feature that distinguishes atypical from typical antipsychotics. By blocking these receptors, Clocapramine is thought to indirectly enhance dopamine release in certain brain regions, such as the prefrontal cortex, which may help to alleviate the negative and cognitive symptoms of schizophrenia. [1] This action also contributes to the reduced risk of extrapyramidal symptoms.

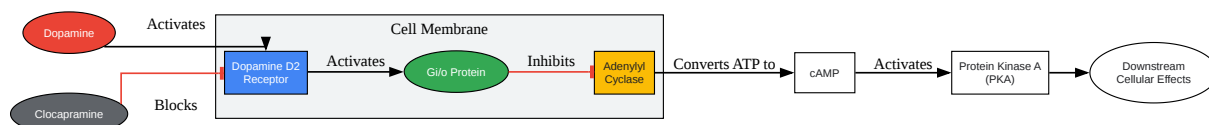
Quantitative In Vivo Receptor Occupancy

The in vivo receptor binding profile of Clocapramine has been evaluated in preclinical models, providing insights into its potency at its primary targets.

Receptor	ED ₅₀ (mg/kg) in Rats	Reference
Dopamine D2	14.5	[2]
Serotonin 5-HT _{2A}	4.9	[2]

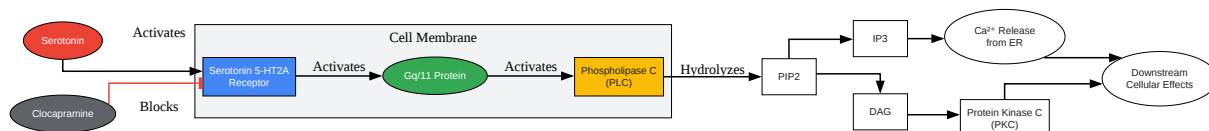
Signaling Pathways

The antagonism of D2 and 5-HT_{2A} receptors by Clocapramine initiates distinct intracellular signaling cascades. The following diagrams illustrate the canonical pathways associated with these receptors.



[Click to download full resolution via product page](#)

Dopamine D2 Receptor Signaling Pathway



[Click to download full resolution via product page](#)

Serotonin 5-HT_{2A} Receptor Signaling Pathway

Experimental Protocols

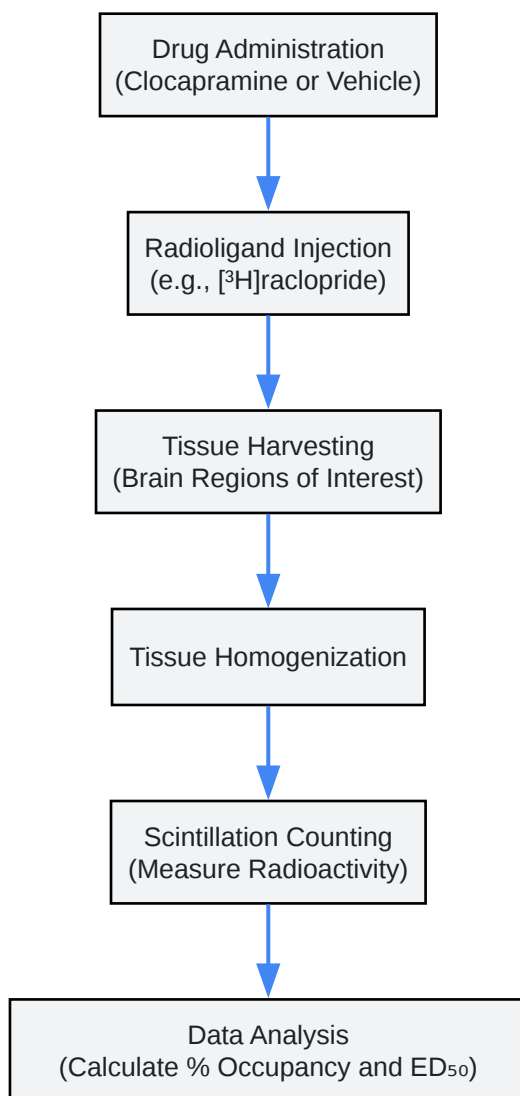
The following sections outline generalized methodologies for key experiments relevant to the characterization of **Clocapramine dihydrochloride hydrate**.

In Vivo Receptor Occupancy Studies

Objective: To determine the in vivo potency of Clocapramine at D₂ and 5-HT_{2A} receptors.

Methodology:

- **Animal Model:** Male Sprague-Dawley rats are commonly used.
- **Drug Administration:** **Clocapramine dihydrochloride hydrate** is dissolved in a suitable vehicle (e.g., saline) and administered via an appropriate route (e.g., intraperitoneal injection) at a range of doses.
- **Radioligand Injection:** At a specified time point after drug administration, a radiolabeled ligand with high affinity for the target receptor (e.g., [³H]raclopride for D₂ receptors, [³H]ketanserin or [³H]spiperone for 5-HT_{2A} receptors) is injected intravenously.
- **Tissue Harvesting and Preparation:** After a defined period to allow for radioligand distribution and binding, the animals are euthanized, and the brain regions of interest (e.g., striatum for D₂, frontal cortex for 5-HT_{2A}) are dissected. The tissue is then homogenized.
- **Radioactivity Measurement:** The amount of radioactivity in the tissue homogenates is measured using liquid scintillation counting.
- **Data Analysis:** The specific binding of the radioligand is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a non-labeled competing ligand) from total binding. The percentage of receptor occupancy by Clocapramine at each dose is determined by comparing the specific binding in drug-treated animals to that in vehicle-treated controls. The ED₅₀ value is then calculated using non-linear regression analysis.



[Click to download full resolution via product page](#)

In Vivo Receptor Occupancy Workflow

In Vitro Receptor Binding Assays

Objective: To determine the affinity of Clozapamine for D2 and 5-HT_{2A} receptors in vitro.

Methodology:

- Membrane Preparation: Cell lines stably expressing the human D2 or 5-HT_{2A} receptor, or brain tissue from animal models, are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

- **Binding Reaction:** The membrane preparation is incubated with a fixed concentration of a suitable radioligand and a range of concentrations of **Clocapramine dihydrochloride hydrate** in a buffer solution.
- **Separation of Bound and Free Ligand:** The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
- **Radioactivity Measurement:** The radioactivity retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** The specific binding at each concentration of Clocapramine is determined. The data are then analyzed using non-linear regression to calculate the inhibition constant (K_i), which represents the affinity of the drug for the receptor.

Conclusion

Clocapramine dihydrochloride hydrate is an atypical antipsychotic with a well-characterized mechanism of action centered on the antagonism of dopamine D2 and serotonin 5-HT2A receptors. Its higher affinity for 5-HT2A receptors is consistent with its classification as an atypical agent. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for further research and development in the field of antipsychotic pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. researchgate.net [researchgate.net]
2. msudenver.edu [msudenver.edu]
3. A study on the pharmacological and biochemical profile of clocapramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Molecular weight and formula of Clocapramine dihydrochloride hydrate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799798#molecular-weight-and-formula-of-clocapramine-dihydrochloride-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com